Cas no 2227809-05-2 ((2S)-1,1,1,3-tetrafluoropropan-2-ol)

(2S)-1,1,1,3-tetrafluoropropan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- (2S)-1,1,1,3-tetrafluoropropan-2-ol
- EN300-1945501
- 2227809-05-2
-
- Inchi: 1S/C3H4F4O/c4-1-2(8)3(5,6)7/h2,8H,1H2/t2-/m0/s1
- InChI Key: RGXJJVWBAZLFFJ-REOHCLBHSA-N
- SMILES: FC([C@H](CF)O)(F)F
Computed Properties
- Exact Mass: 132.01982740g/mol
- Monoisotopic Mass: 132.01982740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 68.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 20.2Ų
(2S)-1,1,1,3-tetrafluoropropan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1945501-1.0g |
(2S)-1,1,1,3-tetrafluoropropan-2-ol |
2227809-05-2 | 1g |
$2943.0 | 2023-06-01 | ||
Enamine | EN300-1945501-10.0g |
(2S)-1,1,1,3-tetrafluoropropan-2-ol |
2227809-05-2 | 10g |
$12653.0 | 2023-06-01 | ||
Enamine | EN300-1945501-5g |
(2S)-1,1,1,3-tetrafluoropropan-2-ol |
2227809-05-2 | 5g |
$8534.0 | 2023-09-17 | ||
Enamine | EN300-1945501-0.05g |
(2S)-1,1,1,3-tetrafluoropropan-2-ol |
2227809-05-2 | 0.05g |
$2472.0 | 2023-09-17 | ||
Enamine | EN300-1945501-10g |
(2S)-1,1,1,3-tetrafluoropropan-2-ol |
2227809-05-2 | 10g |
$12653.0 | 2023-09-17 | ||
Enamine | EN300-1945501-5.0g |
(2S)-1,1,1,3-tetrafluoropropan-2-ol |
2227809-05-2 | 5g |
$8534.0 | 2023-06-01 | ||
Enamine | EN300-1945501-0.25g |
(2S)-1,1,1,3-tetrafluoropropan-2-ol |
2227809-05-2 | 0.25g |
$2707.0 | 2023-09-17 | ||
Enamine | EN300-1945501-0.5g |
(2S)-1,1,1,3-tetrafluoropropan-2-ol |
2227809-05-2 | 0.5g |
$2825.0 | 2023-09-17 | ||
Enamine | EN300-1945501-0.1g |
(2S)-1,1,1,3-tetrafluoropropan-2-ol |
2227809-05-2 | 0.1g |
$2589.0 | 2023-09-17 | ||
Enamine | EN300-1945501-2.5g |
(2S)-1,1,1,3-tetrafluoropropan-2-ol |
2227809-05-2 | 2.5g |
$5767.0 | 2023-09-17 |
(2S)-1,1,1,3-tetrafluoropropan-2-ol Related Literature
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
Additional information on (2S)-1,1,1,3-tetrafluoropropan-2-ol
Compound CAS No 2227809-05-2: (2S)-1,1,1,3-Tetrafluoropropan-2-ol
Introduction to (2S)-1,1,1,3-Tetrafluoropropan-2-ol
Compound CAS No 2227809-05-2, commonly referred to as (2S)-1,1,1,3-tetrafluoropropan-2-ol, is a fluorinated alcohol with significant applications in various industries. This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group and a hydroxyl group attached to the central carbon atom. The stereochemistry of this compound is defined by the (S) configuration at the second carbon atom. This configuration plays a crucial role in determining its physical and chemical properties.
Chemical Structure and Properties
The molecular formula of (S)-1,1,1,3-tetrafluoropropan-2-ol is C4F3O. Its molecular weight is approximately 96.05 g/mol. The compound exists as a colorless liquid at room temperature and exhibits a boiling point of around 45°C. Due to the presence of multiple fluorine atoms, this compound is highly fluorinated and possesses unique electronic properties. The fluorine atoms contribute to the molecule's stability and reactivity in various chemical reactions.
Synthesis and Production Methods
The synthesis of (S)-1,1,1,3-tetrafluoropropan-2-ol involves several steps. One common method involves the fluorination of a suitable precursor compound followed by hydroxylation to introduce the hydroxyl group. Recent advancements in fluorination techniques have enabled more efficient and selective synthesis pathways. For instance, the use of electrophilic fluorination agents has been reported to enhance the yield and purity of this compound.
Applications in Industry and Research
(S)-1,1,1,3-Tetrafluoropropan-2-ol finds applications in diverse fields due to its unique chemical properties. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. Its ability to act as a chiral auxiliary makes it valuable in asymmetric synthesis reactions.
In the electronics sector, this compound is used as a precursor for high-performance materials such as fluoropolymers and dielectric materials. Its low surface energy and excellent thermal stability make it suitable for applications requiring high durability under extreme conditions.
Recent studies have explored its use in catalysis. The compound has been found to act as an effective ligand in transition metal-catalyzed reactions, enhancing reaction rates and selectivity.
Safety and Handling Considerations
While (S)-1,1,1,3-tetrafluoropropan-2-ol is not classified as hazardous under normal conditions, proper safety precautions should be taken during handling and storage. It should be kept away from strong oxidizing agents and sources of ignition due to its flammability at elevated temperatures.
Occupational exposure to this compound should be minimized by using appropriate personal protective equipment (PPE), including gloves and goggles. Proper ventilation should be ensured in areas where this compound is used or stored.
Environmental considerations are also important when working with this compound. Disposal should comply with local regulations to prevent contamination of water sources or soil.
Environmental Impact and Sustainability
The environmental impact of (S)-1,1,1,3-tetrafluoropropan-2-ol has been a topic of recent research interest. Studies indicate that while the compound itself is not persistent in the environment due to its relatively low molecular weight and susceptibility to degradation under certain conditions., its production processes may involve the use of hazardous reagents or generate byproducts that require careful management..................
To address these concerns,, researchers are exploring greener synthetic routes that minimize waste generation and utilize renewable resources.. The development of catalytic processes that operate under mild conditions has shown promise in reducing the environmental footprint associated with this compound's production...
In conclusion,, (S)-1,,1,,1,,3-tetrafluoropropan-2-ol (CAS No ̃)̃)̃)̃)̃)̃)̃)̃)̃)̃)̃)̃))̃))̃))̃))̃))̃))̃))̃))̃))̃))̃)) is a versatile compound with significant potential across multiple industries.. Ongoing research continues to uncover new applications while addressing environmental concerns associated with its production.. As technology advances,, we can expect even more innovative uses for this fascinating molecule...
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